molecular formula C20H16ClN5O3 B2511472 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 852440-93-8

2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2511472
CAS No.: 852440-93-8
M. Wt: 409.83
InChI Key: OYFCHLCTDXLGRX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core. Its structure includes a 4-chlorophenyl group at position 1 of the pyrazolo-pyrimidinone ring and an acetamide side chain linked to a 2-methoxyphenyl group.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-17-5-3-2-4-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFCHLCTDXLGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₃ClN₄O₂
  • Molecular Weight : 364.78 g/mol
  • CAS Number : 852440-90-5
  • Chemical Structure :
C19H13ClN4O2\text{C}_{19}\text{H}_{13}\text{Cl}\text{N}_{4}\text{O}_{2}

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that pyrazolo-pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that similar compounds demonstrated potent activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Potential

The anticancer activity of pyrazolo-pyrimidines has been extensively studied. For instance, compounds structurally related to the target molecule have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific studies have reported IC₅₀ values in the micromolar range against several cancer cell lines, indicating promising therapeutic potential .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, it has been suggested that similar derivatives can inhibit histone demethylases (KDMs), which play a crucial role in epigenetic regulation of gene expression. This inhibition can lead to altered expression of genes involved in cell growth and differentiation .

Case Studies

  • Case Study on Antitubercular Activity :
    A series of pyrazolo-pyrimidine derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC₅₀ values ranging from 1.35 to 2.18 μM, demonstrating significant potential as new antitubercular agents .
  • Anticancer Activity Assessment :
    In a study assessing the anticancer properties of related pyrazolo derivatives, compounds were tested against human cancer cell lines. Results showed that several derivatives induced apoptosis and inhibited proliferation with IC₅₀ values below 10 μM, suggesting a strong therapeutic index for further development .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability. Preliminary studies suggest favorable absorption characteristics and low toxicity profiles in vitro, indicating potential for safe use in clinical settings. Further research is necessary to establish comprehensive pharmacokinetic parameters such as bioavailability, half-life, and metabolic pathways.

Scientific Research Applications

Biological Mechanisms of Action

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly protein kinases. By binding to the active sites of these enzymes, it disrupts critical signaling pathways that are vital for cell proliferation and survival. This inhibition can lead to:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Disruption of Viral Replication : Potentially serving as an antiviral agent.

Antitumor Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor properties. The compound has been shown to inhibit various cancer cell lines by:

  • Inducing apoptosis.
  • Blocking cell cycle progression.

For instance, studies have demonstrated its effectiveness against multiple cancer types, including breast and lung cancers, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. It has been assessed for its ability to inhibit bacterial growth and biofilm formation. This makes it a candidate for treating infections caused by resistant bacterial strains .

Study on Antibacterial Activity

A recent investigation into the antibacterial properties of pyrazolo[3,4-d]pyrimidine derivatives found that several compounds demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that specific substitutions enhanced antibacterial potency .

Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, various derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and tested for their ability to inhibit key enzymes involved in cancer progression. The findings suggested that modifications to the compound's structure could significantly enhance its inhibitory effects .

Comparison with Similar Compounds

Key Observations :

  • Replacing 4-chlorophenyl with 4-fluorophenyl (as in ) reduces steric hindrance but increases electronegativity, which may alter pharmacokinetic profiles. The 2-methoxyphenyl group in the target compound introduces moderate polarity, likely improving aqueous solubility compared to the highly lipophilic naphthalen-1-yl () or 3,4-dichlorophenyl () groups.

Physicochemical Properties

Limited data are available for the target compound, but trends can be inferred from analogs:

  • Molecular Weight : The target compound (~434.8 g/mol) falls within the range of its analogs (429.9–448.7 g/mol), suggesting compliance with Lipinski’s Rule of Five for drug-likeness.
  • Polarity : The 2-methoxyphenyl group may reduce logP (lipophilicity) compared to 3,4-dichlorophenyl (logP estimated >4.0) or naphthalen-1-yl (logP ~3.5).
  • Thermal Stability : A structurally distinct analog in (with a chromen-2-yl group) exhibits a melting point of 175–178°C, highlighting the thermal stability of this class.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
The synthesis of this pyrazolo[3,4-d]pyrimidine derivative requires multi-step reactions with precise control over reaction conditions. Key factors include:

  • Temperature : Elevated temperatures (80–120°C) are often necessary for cyclization steps to form the pyrimidine core .
  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance reaction efficiency, while dichloromethane is used for acid-sensitive intermediates .
  • Catalysts : Triethylamine or sodium hydride facilitates nucleophilic substitutions and deprotonation during acetamide formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol ensures high purity (>95%) .

Basic: Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques is critical:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.3–8.1 ppm, amide NH at δ 10.1–13.3 ppm) and verifies substituent positions .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹ for pyrimidinone, ~1650 cm⁻¹ for acetamide) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.1) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition) arise from experimental variables. Mitigation strategies include:

  • Standardized Assays : Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic activity assays) to cross-validate results .
  • Cell Line Authentication : Ensure consistent genetic backgrounds (e.g., ATCC-certified HeLa or HEK293 cells) to reduce off-target effects .
  • Dosage Consistency : Account for solubility differences (e.g., DMSO concentration ≤0.1% v/v) to prevent solvent interference .

Advanced: What computational strategies are recommended for elucidating the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding modes to kinase ATP pockets (e.g., using AutoDock Vina with PDB ID 1ATP) to prioritize substituents at the 4-chlorophenyl group .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to assess hydrogen bonding and hydrophobic interactions .
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with inhibitory activity .

Advanced: What experimental approaches are used to validate target engagement specificity in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Competitive Binding Assays : Use ATP-biotin probes in surface plasmon resonance (SPR) to measure displacement kinetics (KD < 100 nM indicates high specificity) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of the kinase in lysates after compound treatment .

Advanced: How can researchers design analogues to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 2-methoxyphenyl group with trifluoromethoxy (improves metabolic resistance) or pyridyl rings (enhances solubility) .
  • Prodrug Strategies : Introduce ester moieties at the acetamide nitrogen to mask polarity, enabling passive diffusion and intracellular activation .
  • In Silico ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition risks .

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